molecular formula C5H9ClN2 B1376235 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride CAS No. 1205544-78-0

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride

Cat. No.: B1376235
CAS No.: 1205544-78-0
M. Wt: 132.59 g/mol
InChI Key: RNFZFMSJBABMAV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is an organic compound with the molecular formula C5H9ClN2. It is a solid substance that is soluble in water and various organic solvents such as methanol and dimethyl sulfoxide. This compound is often used as an intermediate in organic synthesis due to its unique chemical structure, which includes both an aminomethyl group and a nitrile group .

Preparation Methods

The synthesis of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride typically involves the reaction of cyclopropylmethyl chloride with sodium cyanide to form cyclopropanecarbonitrile. This intermediate is then reacted with formaldehyde and ammonia to yield the desired product. The reaction conditions often require an inert atmosphere and room temperature to ensure high purity and yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of industrial-grade reagents and solvents .

Chemical Reactions Analysis

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual functional groups, which provide a broader range of reactivity and applications compared to its analogs .

Properties

IUPAC Name

1-(aminomethyl)cyclopropane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-3-5(4-7)1-2-5;/h1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFZFMSJBABMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735503
Record name 1-(Aminomethyl)cyclopropane-1-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205544-78-0
Record name 1-(Aminomethyl)cyclopropane-1-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)cyclopropane-1-carbonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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